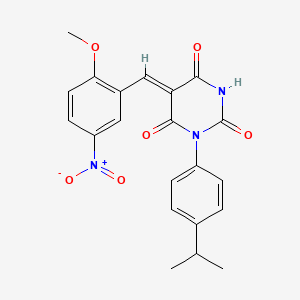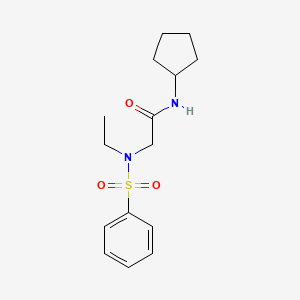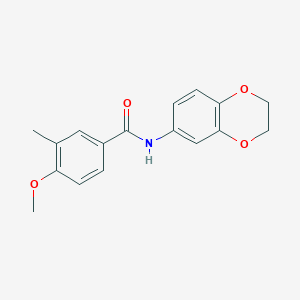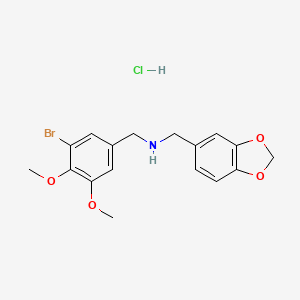![molecular formula C16H17FN2O2 B4706984 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane
Übersicht
Beschreibung
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane, also known as Lu AF35700, is a novel compound that has garnered significant attention in the scientific community. It belongs to the class of drugs known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGlu2).
Wirkmechanismus
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane acts as a PAM of the mGlu2 receptor. The mGlu2 receptor is a G protein-coupled receptor that is involved in the regulation of glutamate release in the brain. By binding to the receptor, this compound enhances the receptor's activity, leading to increased glutamate release. This, in turn, leads to downstream effects that are thought to underlie the compound's therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted. The compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus. These effects are thought to underlie the compound's anxiolytic, antipsychotic, and antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane is its specificity for the mGlu2 receptor. This allows researchers to selectively study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, the compound's complex synthesis method and limited availability can be a limitation for lab experiments. Additionally, the compound's effects can vary depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane. One area of interest is the compound's potential in treating substance abuse disorders. Clinical trials are currently underway to evaluate the compound's safety and efficacy in humans. Another area of interest is the compound's potential in treating other psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research to elucidate the compound's mechanism of action and to develop more efficient synthesis methods. Overall, this compound holds significant promise as a novel therapeutic agent for various psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antipsychotic, and antidepressant-like effects in preclinical studies. It has also been investigated for its potential in treating substance abuse disorders, such as cocaine and alcohol addiction. The compound has shown promising results in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
azepan-1-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-7-5-12(6-8-13)15-11-14(18-21-15)16(20)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSEXIRMVUNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4706925.png)
![4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)

![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)
![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)





![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)
